1-Chloro-2,4-dimethylhexane
CAS No.:
Cat. No.: VC17656288
Molecular Formula: C8H17Cl
Molecular Weight: 148.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H17Cl |
|---|---|
| Molecular Weight | 148.67 g/mol |
| IUPAC Name | 1-chloro-2,4-dimethylhexane |
| Standard InChI | InChI=1S/C8H17Cl/c1-4-7(2)5-8(3)6-9/h7-8H,4-6H2,1-3H3 |
| Standard InChI Key | JITBKZDTAFHRRF-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)CC(C)CCl |
Introduction
Chemical Identity and Molecular Characterization
1-Chloro-2,4-dimethylhexane is defined by its systematic IUPAC name, which unambiguously describes its structure: a six-carbon chain (hexane) with chlorine at position 1 and methyl groups at positions 2 and 4. The molecular formula C₈H₁₇Cl reflects its composition, while its molecular weight is calculated as 148.67358 g/mol . The compound’s identity is further encapsulated in its SMILES string (CCC(C)CC(C)CCl) and InChIKey (JITBKZDTAFHRRF-UHFFFAOYSA-N), both of which enable precise digital representation and database retrieval .
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₇Cl |
| Molecular Weight | 148.67358 g/mol |
| IUPAC Name | 1-Chloro-2,4-dimethylhexane |
| SMILES | CCC(C)CC(C)CCl |
| InChIKey | JITBKZDTAFHRRF-UHFFFAOYSA-N |
Structural Analysis and Bonding Configuration
The molecular structure of 1-chloro-2,4-dimethylhexane comprises 25 total bonds, including 8 non-hydrogen bonds (C-C and C-Cl) and 3 rotatable bonds along the carbon skeleton . The chlorine atom is terminally positioned on carbon 1, while methyl groups branch from carbons 2 and 4, creating a sterically hindered environment. This branching pattern reduces molecular symmetry and influences physicochemical behaviors such as boiling point and solubility.
The ball-and-stick model visualization highlights the tetrahedral geometry around each carbon atom, with bond angles approximating 109.5° . The 3D structure, accessible via interactive tools, reveals van der Waals surfaces that underscore the molecule’s nonpolar regions, dominated by methyl groups, and polar regions near the chlorine atom . Such structural insights are critical for predicting reactivity, particularly in nucleophilic substitution reactions where steric effects may hinder attack at the chlorinated carbon.
While detailed experimental data on melting point, boiling point, and density are unavailable in the cited sources, the molecular weight (148.67 g/mol) and structural features permit inferences about its behavior. The chlorine atom’s electronegativity (3.16 Pauling units) introduces dipole-dipole interactions, likely elevating boiling point relative to non-halogenated alkanes. Conversely, the methyl groups’ electron-donating effects may moderate polarity, enhancing solubility in nonpolar solvents .
The compound’s rotatable bonds (C2-C3 and C4-C5) suggest conformational flexibility, enabling interconversion between staggered and eclipsed forms. This dynamic behavior could influence packing efficiency in the solid state and viscosity in the liquid phase.
Comparative Analysis with Structural Isomers
The provided sources detail 1-chloro-3,4-dimethylhexane (CAS 2350-26-7), a structural isomer with distinct substituent positions . Key differences include:
Table 2: Isomer Comparison
| Property | 1-Chloro-2,4-dimethylhexane | 1-Chloro-3,4-dimethylhexane |
|---|---|---|
| Molecular Formula | C₈H₁₇Cl | C₈H₁₇Cl |
| Molecular Weight | 148.67358 g/mol | 148.674 g/mol |
| Substituent Positions | 1-Cl, 2-CH₃, 4-CH₃ | 1-Cl, 3-CH₃, 4-CH₃ |
| InChIKey | JITBKZDTAFHRRF-UHFFFAOYSA-N | FKUBXWPGZAKUSU-UHFFFAOYSA-N |
The positional isomerism alters steric and electronic environments. For instance, the proximity of methyl groups in the 3,4-isomer may increase steric hindrance around the chlorine atom, potentially slowing nucleophilic substitution relative to the 2,4-isomer.
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